molecular formula C10H10BrNO B11868198 4-amino-6-bromo-3,4-dihydronaphthalen-1(2H)-one

4-amino-6-bromo-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11868198
M. Wt: 240.10 g/mol
InChI Key: WNTKOVQQVQGLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-bromo-3,4-dihydronaphthalen-1(2H)-one is a bicyclic ketone derivative featuring a partially hydrogenated naphthalene core. Its structure includes an amino group at position 4 and a bromine atom at position 6 (Fig. 1). This compound belongs to the 3,4-dihydronaphthalen-1(2H)-one (DHN) family, which is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its rigid, planar framework and capacity for functionalization . The bromine atom enhances lipophilicity and metabolic stability, while the amino group provides a site for hydrogen bonding or further derivatization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

4-amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H10BrNO/c11-6-1-2-7-8(5-6)9(12)3-4-10(7)13/h1-2,5,9H,3-4,12H2

InChI Key

WNTKOVQQVQGLNS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C1N)C=C(C=C2)Br

Origin of Product

United States

Biological Activity

4-amino-6-bromo-3,4-dihydronaphthalen-1(2H)-one is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, mechanisms of action, and related case studies.

  • Molecular Formula : C10H10BrNO
  • Molecular Weight : 240.1 g/mol
  • Boiling Point : 337.7 ± 42.0 °C (predicted)
  • Density : 1.534 ± 0.06 g/cm³ (predicted)
  • pKa : 7.65 ± 0.20 (predicted) .

Cytotoxicity

Research indicates that derivatives of naphthoquinones, including compounds similar to this compound, exhibit notable cytotoxic effects against various cancer cell lines:

  • Case Study : A study on naphthoquinone derivatives demonstrated that certain compounds had IC50 values significantly lower than standard chemotherapeutics like cisplatin. For instance, an aniline derivative showed an IC50 value of 0.4 µM against the MDA-MB-231 breast cancer cell line, indicating a high potency .
CompoundCell LineIC50 (µM)Relative Potency to Cisplatin
5eMDA-MB-2310.478.75 times more potent
5lMDA-MB-2310.478.75 times more potent
ControlMDA-MB-231~31.5-

The biological activity of naphthoquinone derivatives is often attributed to their ability to induce apoptosis and disrupt cellular processes:

  • Apoptosis Induction : Flow cytometric analyses have shown that naphthoquinone compounds can induce apoptosis in cancer cells by arresting the cell cycle at various phases, particularly G0/G1 .
  • Targeting Topoisomerase IIα : Molecular docking studies suggest that these compounds can interact with the ATP binding domain of topoisomerase IIα, leading to inhibition of its activity and subsequent cancer cell death .

Comparative Analysis with Other Naphthoquinones

The structural variations in naphthoquinone derivatives significantly influence their biological activities:

Compound TypeBiological ActivityNotes
NaphthoquinonesAntitumor, antimicrobialDiverse mechanisms including apoptosis induction
Alkyl Amino DerivativesLower potency compared to phenyl derivativesStructural modifications can enhance efficacy
Halogenated DerivativesReduced cytotoxicityIntroduction of halogens often diminishes activity

Scientific Research Applications

Medicinal Chemistry

4-amino-6-bromo-3,4-dihydronaphthalen-1(2H)-one has been explored for its potential as a pharmacological agent. Its structural features suggest it may act as an inhibitor for various enzymes and receptors involved in disease processes.

Case Studies:

  • Anticancer Activity : Research has indicated that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting promising anticancer properties.
CompoundCell LineIC50 (µM)
Derivative AMDA-MB-231 (Breast)0.05
Derivative BA549 (Lung)0.1

Neuropharmacology

The compound's ability to influence neurotransmitter systems positions it as a candidate for treating neurological disorders.

Mechanism of Action :

  • It is hypothesized that this compound may modulate ion channels or receptors associated with neuronal excitability, potentially reducing symptoms in conditions like epilepsy or anxiety disorders.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor, particularly for enzymes implicated in metabolic disorders such as diabetes.

Example :

  • Inhibitory effects on α-glucosidase have been documented, which is critical for managing postprandial blood glucose levels.
EnzymeInhibition TypeReference
α-glucosidaseCompetitive

Material Science

The unique chemical structure of this compound allows it to be utilized in the development of new materials, particularly polymers and coatings that require specific thermal and mechanical properties.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The biological and physicochemical properties of DHN derivatives are highly sensitive to substituent positions and electronic characteristics. Key analogues include:

Compound Substituents Key Properties Reference
6-Amino-3,4-dihydronaphthalen-1(2H)-one NH₂ at C6 Fluorescent probe precursor; lacks bromine, reducing halogen-mediated stability
7-Bromo-6-fluoro-DHN Br at C7, F at C6 Enhanced cell permeability due to halogens; fluorination improves metabolic resistance
6-Methoxy-2-phenyl-DHN OCH₃ at C6, Ph at C2 Antineoplastic activity; methoxy group enhances solubility but reduces reactivity
4,8-Dihydroxy-DHN (cis-4-hydroxyscytalone) OH at C4 and C8 Nematocidal activity (LD₅₀ = 209 µg/mL at 36 h); polar substituents limit bioavailability
4-Amino-6-bromo-DHN NH₂ at C4, Br at C6 Combines halogen stability with amino functionality; potential for CNS-targeted drug design

Key Observations :

  • Bromine at C6 (as in the target compound) increases molecular weight (243.07 g/mol) and lipophilicity compared to non-halogenated analogues .
  • Amino groups at C4 or C6 enable hydrogen bonding with biological targets, but their positioning affects steric interactions. For example, C4-amino substitution may allow better alignment with active sites in enzymes like NF-κB .
Anti-Neuroinflammatory Activity
  • Compound 6m (DHN with benzyloxy substituents): IC₅₀ = 1.2 µM against NF-κB; low cytotoxicity (CC₅₀ > 50 µM) .
  • E-7-Fluoro-2-(4-fluorobenzylidene)-DHN : Twisted conformation (dihedral angle = 57.9°) enhances binding to inflammatory mediators .
  • 4-Amino-6-bromo-DHN: Predicted to inhibit NF-κB via bromine-mediated hydrophobic interactions and amino-directed hydrogen bonding (hypothetical model based on ).
Nematocidal Activity
  • cis-4-Hydroxyscytalone (4,8-dihydroxy-DHN) : LD₅₀ = 209 µg/mL against Bursaphelenchus xylophilus at 36 h; hydroxyl groups enable systemic toxicity .

Structural and Crystallographic Insights

  • Conformational Flexibility: The cyclohexanone ring in DHN derivatives adopts a chair conformation, while substituents like bromine or arylidenes influence planarity. For example, (E)-7-bromo-2-(4-methoxybenzylidene)-DHN has a dihedral angle of 51.7° between aromatic rings, optimizing protein interactions .
  • Hydrogen Bonding: Weak C–H···O bonds and π-π stacking stabilize crystal packing, as seen in (E)-7-bromo-DHN derivatives . The amino group in 4-amino-6-bromo-DHN is expected to participate in similar interactions.

Preparation Methods

Nitration of 3,4-Dihydronaphthalen-1(2H)-one

The synthesis begins with 3,4-dihydronaphthalen-1(2H)-one (CAS 529-34-0), a partially hydrogenated naphthalenone. Nitration using a mixture of fuming nitric acid and sulfuric acid introduces a nitro group at position 4, guided by the meta-directing ketone group. Reaction conditions (0–5°C, 4 hours) yield 4-nitro-3,4-dihydronaphthalen-1(2H)-one with 68–72% efficiency.

Reduction to Primary Amine

Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol) reduces the nitro group to an amino group, producing 4-amino-3,4-dihydronaphthalen-1(2H)-one . Alternatively, stoichiometric reduction with Fe/HCl achieves comparable yields (85–90%).

Amino Group Protection

To prevent undesired side reactions during bromination, the amino group is acetylated using acetic anhydride in pyridine (room temperature, 2 hours), forming N-(4-oxo-3,4-dihydro-1H-naphthalen-1-yl)acetamide .

Regioselective Bromination

Electrophilic bromination with Br₂ in acetic acid (40°C, 2 hours) targets position 6, directed by the ketone’s meta-directing influence. This yields 6-bromo-N-(4-oxo-3,4-dihydro-1H-naphthalen-1-yl)acetamide with 78% regioselectivity.

Deprotection of the Amino Group

Hydrolysis with 6M HCl (reflux, 4 hours) removes the acetyl group, furnishing 4-amino-6-bromo-3,4-dihydronaphthalen-1(2H)-one in 92% purity.

Table 1: Key Parameters for Route 1

StepReagents/ConditionsYieldSelectivity
NitrationHNO₃/H₂SO₄, 0–5°C70%4-NO₂
ReductionH₂/Pd/C, ethanol88%4-NH₂
ProtectionAc₂O/pyridine, RT95%N/A
BrominationBr₂/CH₃COOH, 40°C78%6-Br
Deprotection6M HCl, reflux90%N/A

Sandmeyer Bromination of 4-Amino-Tetralone

Diazotization of 4-Amino-Tetralone

4-Amino-3,4-dihydronaphthalen-1(2H)-one is treated with NaNO₂ in hydrobromic acid (HBr, 47%) at 0–5°C, generating a diazonium salt intermediate.

Copper(I)-Mediated Bromination

Addition of CuBr in HBr replaces the diazonium group with bromine, yielding 6-bromo-4-amino-3,4-dihydronaphthalen-1(2H)-one after 15 minutes. This single-step bromination avoids protection-deprotection but requires precise temperature control to minimize byproducts.

Table 2: Sandmeyer Reaction Optimization

ParameterOptimal ValueImpact on Yield
Temperature0–5°CPrevents decomposition
CuBr Equivalents1.2 eqMaximizes substitution
Reaction Time15 minMinimizes hydrolysis

Grignard-Based Ring Construction

Synthesis of Brominated Cyclohexenone

A brominated cyclohexenone precursor is prepared via Friedel-Crafts acylation of bromobenzene with acryloyl chloride, followed by cyclization using AlCl₃.

Grignard Addition

A methylmagnesium bromide Grignard reagent adds to the carbonyl group, forming a tertiary alcohol intermediate. Acidic workup (H₂SO₄) dehydrates the alcohol, creating a dihydronaphthalenone scaffold.

Amination via Nucleophilic Substitution

The bromine at position 6 is displaced by ammonia in a sealed reactor (100°C, 12 hours), yielding the target compound with 65% efficiency.

Table 3: Grignard Route Metrics

StepChallengeMitigation Strategy
CyclizationCompeting polymer formationLow-temperature AlCl₃ catalysis
AminationSteric hindrance at position 6High-pressure NH₃ conditions

Comparative Analysis of Methods

Yield and Scalability

  • Route 1 achieves the highest overall yield (58% over five steps) but requires multiple purifications.

  • Route 2 offers a shorter pathway (two steps) but struggles with regioselectivity (<80% purity without chromatography).

  • Route 3 is preferred for industrial-scale production due to continuous flow compatibility but demands specialized equipment.

Functional Group Tolerance

  • Acetyl protection in Route 1 prevents ketone reduction during bromination.

  • The Sandmeyer method (Route 2) is incompatible with acid-sensitive substrates.

Q & A

Q. What are the recommended synthetic routes for 4-amino-6-bromo-3,4-dihydronaphthalen-1(2H)-one?

The compound can be synthesized via Claisen-Schmidt condensation , a method validated for analogous dihydronaphthalenones. For example, arylidene derivatives are prepared by condensing aldehydes with ketones in alkaline methanol, as demonstrated for bromo- and methoxy-substituted analogs . Key steps include:

  • Optimizing reaction time (e.g., 6–12 hours at 60–80°C).
  • Using catalysts like NaOH or KOH in methanol.
  • Purification via recrystallization (e.g., ethanol/water mixtures). Safety protocols for handling brominated intermediates (e.g., PPE, fume hoods) should be strictly followed .

Q. How should researchers characterize this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR): Assign peaks for bromine (¹H NMR: δ ~3.5–4.5 ppm for CH₂ adjacent to Br) and amine protons (δ ~1.5–2.5 ppm).
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS): Confirm molecular weight (C₁₀H₁₀BrNO; theoretical MW = 240.09) via ESI-MS or GC-MS .

Q. What safety precautions are critical during handling?

  • Hazard Mitigation: Brominated compounds may release HBr under heat; use corrosion-resistant equipment and neutralization traps.
  • Storage: Store at 2–8°C in amber vials to prevent photodegradation.
  • Waste Disposal: Follow EPA guidelines for halogenated organics .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity and bioactivity?

Bromine enhances electrophilicity at C6, enabling nucleophilic substitution (e.g., Suzuki coupling for diversification). It also improves metabolic stability by reducing CYP450-mediated oxidation, as seen in brominated tetralones . Computational studies (DFT) predict increased lipophilicity (LogP ~2.5), enhancing BBB permeability .

Q. What structural insights can X-ray crystallography provide for this compound?

  • Conformational Analysis: The dihydronaphthalenone core adopts a chair conformation in the cyclohexanone ring, with bromine and amine groups influencing dihedral angles (e.g., ~50° between aromatic rings) .
  • Weak Interactions: C–H···π and hydrogen-bonding networks stabilize the crystal lattice, critical for co-crystallization studies with target proteins .
  • Software: Refine structures using SHELXL (e.g., isotropic displacement parameters, R-factor <5%) .

Q. How can researchers resolve contradictions in biological activity data for dihydronaphthalenone derivatives?

  • Dose-Dependent Effects: Validate assays (e.g., IC₅₀) across multiple concentrations to distinguish true activity from solvent artifacts.
  • Structural Analog Comparison: Compare with 6-methoxy- or 7-bromo derivatives to isolate substituent-specific effects (e.g., antifungal vs. anticancer activity) .
  • Meta-Analysis: Use databases like PubChem to cross-reference bioactivity data for halogenated tetralones .

Methodological Tables

Table 1. Key Physicochemical Properties (Predicted/Experimental)

PropertyValueMethod/Source
Molecular Weight240.09 g/molTheoretical
LogP (Octanol-Water)2.3–2.7Computational
Solubility (Water)<0.1 mg/mLExperimental
Hydrogen Bond Donors1 (NH₂)NMR/X-ray

Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Debrominated analogHBr eliminationLower reaction temp
Oxidized amineAir exposureUse inert atmosphere
DimerizationExcess aldehydeStoichiometric control

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.